

# An In-depth Technical Guide to 2-Pentacosanone

## (CAS Number 75207-54-4)

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### Compound of Interest

Compound Name: 2-Pentacosanone

Cat. No.: B3207937

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December 22, 2025

## Abstract

This technical guide provides a comprehensive overview of **2-Pentacosanone** (CAS: 75207-54-4), a long-chain aliphatic methyl ketone. While specific experimental data for this compound is limited in publicly available literature, this document consolidates existing information and presents predicted properties and established methodologies relevant to its study. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its physicochemical properties, spectroscopic characteristics, and potential experimental protocols for its synthesis, isolation, and analysis. The information is structured to facilitate easy reference and comparison, with quantitative data presented in tabular format and experimental workflows visualized using diagrams.

## Chemical and Physical Properties

**2-Pentacosanone**, with the IUPAC name pentacosan-2-one, is a 25-carbon saturated ketone. [1] Its long aliphatic chain confers significant lipophilicity. While experimentally determined physical properties such as melting and boiling points are not readily available, computed values and data from analogous long-chain alkanes provide a reasonable estimation. The properties of the corresponding alkane, n-pentacosane, are included for reference.

Table 1: Physicochemical Properties of **2-Pentacosanone**

Property	Value	Source
CAS Number	75207-54-4	<a href="#">[1]</a>
Molecular Formula	C <sub>25</sub> H <sub>50</sub> O	<a href="#">[1]</a>
Molecular Weight	366.67 g/mol	<a href="#">[1]</a>
IUPAC Name	Pentacosan-2-one	<a href="#">[1]</a>
Synonyms	Methyl tricosyl ketone	
Computed XLogP3	11.2	PubChem
Computed Topological Polar Surface Area	17.1 Å <sup>2</sup>	<a href="#">[1]</a>
Computed Heavy Atom Count	26	<a href="#">[1]</a>
n-Pentacosane Melting Point	53-56 °C	(for reference)

## Spectroscopic Data

Detailed experimental spectra for **2-Pentacosanone** are not widely published. However, based on the known spectroscopic characteristics of long-chain aliphatic ketones, a predictive summary of its spectral data is presented below.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted Spectroscopic Data for **2-Pentacosanone**

Spectroscopy	Expected Features
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~2.4 ppm (t, 2H, -CH <sub>2</sub> -C=O), δ ~2.1 ppm (s, 3H, -C(=O)-CH <sub>3</sub> ), δ ~1.2-1.6 ppm (m, broad, aliphatic -CH <sub>2</sub> -), δ ~0.88 ppm (t, 3H, terminal -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~209 ppm (C=O), δ ~44 ppm (-CH <sub>2</sub> -C=O), δ ~32 ppm (terminal -CH <sub>2</sub> -), δ ~30 ppm (-C(=O)-CH <sub>3</sub> ), δ ~29 ppm (internal -CH <sub>2</sub> -), δ ~23 ppm (-CH <sub>2</sub> -CH <sub>3</sub> ), δ ~14 ppm (terminal -CH <sub>3</sub> )
Infrared (IR)	~2955-2850 cm <sup>-1</sup> (C-H stretch), ~1715 cm <sup>-1</sup> (C=O stretch), ~1465 cm <sup>-1</sup> (CH <sub>2</sub> bend), ~1375 cm <sup>-1</sup> (CH <sub>3</sub> bend)[2][3][4]
Mass Spectrometry (EI)	m/z 366 (M <sup>+</sup> , low abundance), m/z 348, m/z 58 (McLafferty rearrangement), m/z 43 (-C(=O)CH <sub>3</sub> <sup>+</sup> , base peak), series of alkyl fragments

## Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for the synthesis, isolation, and analysis of **2-Pentacosanone**.

### Synthesis of 2-Pentacosanone

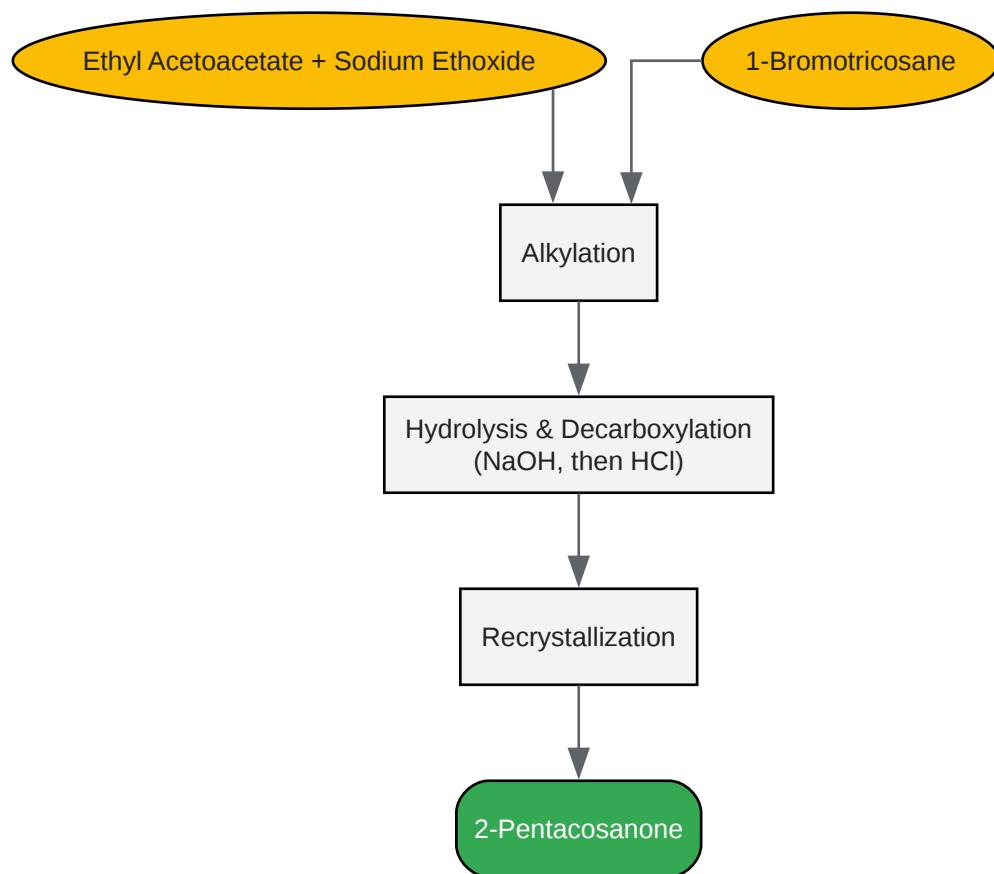
A common method for the synthesis of methyl ketones is the acetoacetic ester synthesis. A plausible synthetic route for **2-Pentacosanone** is outlined below.

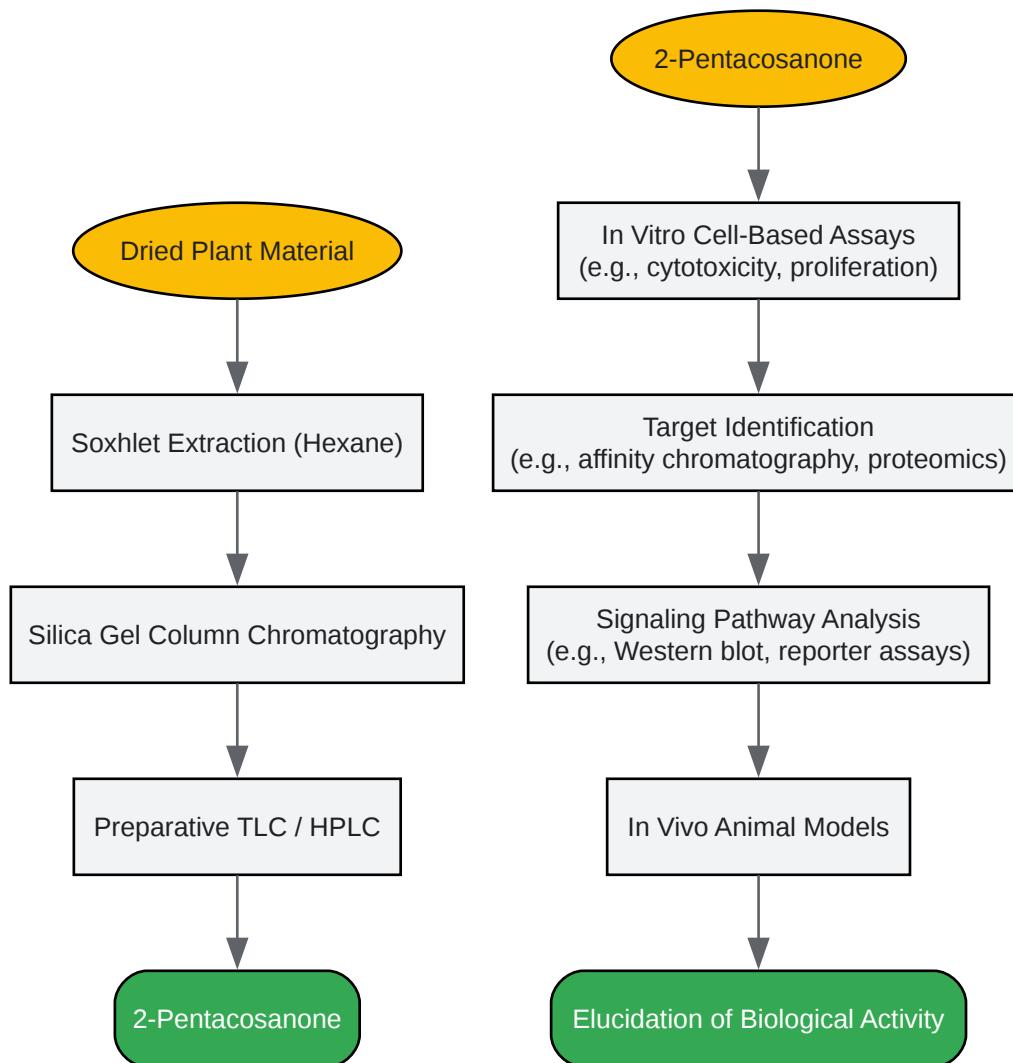
#### Protocol: Acetoacetic Ester Synthesis of 2-Pentacosanone

- **Alkylation:**
  - Dissolve ethyl acetoacetate in a suitable anhydrous solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

- Add a stoichiometric amount of a strong base, such as sodium ethoxide, to generate the enolate.
- Slowly add 1-bromotricosane (tricosyl bromide) to the reaction mixture.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure.

- Hydrolysis and Decarboxylation:
  - To the crude product from the alkylation step, add an aqueous solution of sodium hydroxide.
  - Reflux the mixture to hydrolyze the ester and promote decarboxylation.
  - After cooling, acidify the mixture with a mineral acid (e.g., HCl) until it is acidic to litmus paper.
  - The **2-Pentacosanone** will precipitate as a solid.
- Purification:
  - Collect the solid product by vacuum filtration and wash with cold water.
  - Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure **2-Pentacosanone**.
  - Dry the purified product under vacuum.





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## References

- 1. 2-Pentacosanone | C<sub>25</sub>H<sub>50</sub>O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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